4-Bromo-5-ethyl-2-methylpyridine chemical properties
4-Bromo-5-ethyl-2-methylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-ethyl-2-methylpyridine
Introduction
Substituted pyridines are fundamental scaffolds in modern pharmacology and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among these, halogenated pyridines serve as exceptionally versatile synthetic intermediates. This guide focuses on 4-Bromo-5-ethyl-2-methylpyridine, a specific building block whose utility lies in the strategic placement of its functional groups: a nucleophilic nitrogen atom, sterically accessible methyl and ethyl groups that can modulate solubility and binding, and a reactive bromine atom at the 4-position, primed for carbon-carbon and carbon-heteroatom bond formation.
While extensive public data on this specific isomer is limited, this document serves as a technical guide for researchers by consolidating known principles of pyridine chemistry, extrapolating from closely related analogues, and providing field-proven protocols. We will explore its predicted physicochemical properties, propose a robust synthetic strategy, detail its key reactivity in cornerstone reactions like palladium-catalyzed cross-couplings, and outline expected analytical signatures. This guide is designed to empower researchers, scientists, and drug development professionals to effectively utilize 4-Bromo-5-ethyl-2-methylpyridine in their synthetic campaigns.
Physicochemical Properties
Diagram 1: Chemical Structure of 4-Bromo-5-ethyl-2-methylpyridine
Caption: Structure of 4-Bromo-5-ethyl-2-methylpyridine.
Table 1: Calculated and Estimated Physicochemical Properties
| Property | Value | Basis |
| Molecular Formula | C₈H₁₀BrN | Calculated |
| Molecular Weight | 200.08 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted (based on analogues)[2] |
| Boiling Point | >180 °C | Estimated (Higher than 5-ethyl-2-methylpyridine's 178 °C)[1] |
| Melting Point | Not available | - |
| Density | >0.92 g/cm³ | Estimated (Higher than 5-ethyl-2-methylpyridine's 0.92 g/cm³)[1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., EtOH, ether, benzene).[2] | Predicted |
| pKa (of conjugate acid) | <6.5 | Estimated (Bromine is electron-withdrawing, reducing basicity vs. 5-ethyl-2-methylpyridine's 6.51)[2] |
Proposed Synthesis Strategy
A direct and high-yielding synthesis for 4-Bromo-5-ethyl-2-methylpyridine is not explicitly documented. Direct bromination of 5-ethyl-2-methylpyridine is a potential route, but such reactions on substituted pyridines often yield mixtures of isomers that are difficult to separate.[3] A more controlled and regioselective approach is a Sandmeyer-type reaction starting from a corresponding aminopyridine. This method offers superior control over the bromine's final position.
The proposed pathway involves the diazotization of 4-amino-5-ethyl-2-methylpyridine followed by displacement with a bromide salt. This is a standard, reliable transformation in aromatic chemistry.
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed regioselective synthesis via Sandmeyer reaction.
Experimental Protocol: Synthesis of 4-Bromo-5-ethyl-2-methylpyridine
This protocol is adapted from established procedures for the synthesis of similar bromopyridines.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-amino-5-ethyl-2-methylpyridine (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add 48% aqueous hydrobromic acid (HBr) (4.0 eq) while maintaining the internal temperature below 5 °C. Stir until a clear solution or a fine slurry is formed.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the reaction mixture, ensuring the temperature does not rise above 5 °C. Vigorous stirring is crucial to ensure efficient mixing.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction for the cessation of gas (N₂) evolution.
-
Work-up: Slowly warm the reaction mixture to room temperature. Carefully basify the mixture by adding 50% sodium hydroxide (NaOH) solution until the pH is ~9, keeping the temperature below 20 °C with an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or tert-butyl methyl ether (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Core Reactivity and Derivatization
The primary value of 4-Bromo-5-ethyl-2-methylpyridine lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C(4)-Br bond is the key reactive site, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium(0) species.[6][7] The reaction is highly reliable, tolerant of numerous functional groups, and conditions are well-established.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol is based on highly successful couplings performed on the structurally analogous 5-bromo-2-methylpyridin-3-amine and is expected to be directly applicable.[6][8]
-
Reagents Setup: To a reaction vessel, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[6] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C under an inert atmosphere and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.
Table 2: Expected Yields in Suzuki Coupling (Based on Analogue 5-bromo-2-methylpyridin-3-amine) [8]
| Arylboronic Acid | Expected Product | Reported Yield (%) |
| Phenylboronic acid | 5-ethyl-2-methyl-4-phenylpyridine | ~85 |
| 4-Methylphenylboronic acid | 5-ethyl-4-(p-tolyl)-2-methylpyridine | ~82 |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-5-ethyl-2-methylpyridine | ~88 |
| 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-5-ethyl-2-methylpyridine | ~78 |
These yields are for a closely related substrate and serve as a strong predictive benchmark for successful reaction outcomes.[8]
Other Key Reactions
-
Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, providing access to substituted anilines and other amine derivatives by coupling with primary or secondary amines.
-
Sonogashira Coupling: Enables the formation of C-C triple bonds by coupling with terminal alkynes, a valuable transformation for creating rigid linkers in drug molecules.
-
Stille Coupling: Couples the bromide with organostannanes, offering an alternative to boronic acids, especially when the required boronic acid is unstable.
Spectroscopic Characterization (Predicted Signatures)
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
¹H NMR:
-
Pyridine Protons: Expect two singlets in the aromatic region (~7.0-8.5 ppm). The proton at C3 will be adjacent to the ethyl group, and the proton at C6 will be adjacent to the methyl group. The electron-withdrawing bromine at C4 will influence their precise shifts.
-
Ethyl Group: A quartet (~2.6 ppm) for the -CH₂- group and a triplet (~1.2 ppm) for the -CH₃- group, showing characteristic coupling.
-
Methyl Group: A singlet (~2.5 ppm) for the methyl group at the C2 position. (Reference shifts are based on 5-ethyl-2-methylpyridine[9]).
¹³C NMR:
-
Expect 8 distinct signals. The carbon attached to bromine (C4) will be shifted significantly. The other pyridine carbons will appear in the aromatic region (~120-160 ppm). The aliphatic carbons of the ethyl and methyl groups will appear upfield. (Reference data from similar compounds[9][10]).
Mass Spectrometry (MS):
-
The key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two peaks of nearly equal intensity: one for [M]⁺ and one for [M+2]⁺. This is an unambiguous confirmation of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy:
-
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
-
C=C and C=N stretching: Characteristic pyridine ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹, which can be difficult to assign definitively. (A standard protocol involves acquiring a spectrum from 4000–400 cm⁻¹ using a KBr pellet method[11]).
Safety and Handling
While a specific safety data sheet for 4-Bromo-5-ethyl-2-methylpyridine is not available, it should be handled with the precautions appropriate for related brominated aromatic compounds.
-
GHS Hazards (Predicted): Based on analogues like 4-Bromo-5-methylpyridin-2-amine, it is likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
4-Bromo-5-ethyl-2-methylpyridine represents a valuable, albeit under-characterized, building block for chemical synthesis. Its true potential is unlocked through an understanding of its predicted properties and its reactivity as a substrate in palladium-catalyzed cross-coupling reactions. This guide provides the necessary foundational knowledge, from a plausible synthetic route to field-proven derivatization protocols based on close structural analogues. By leveraging these insights, researchers can confidently incorporate this versatile intermediate into their discovery programs, paving the way for the synthesis of novel and complex molecules for pharmaceutical and materials science applications.
References
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]
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PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]
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The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from: [Link]
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CROSBY L-322AN 5-TON ALLOY SWIVEL HOOK W/ LATCH # 1048840. (n.d.). Retrieved from: [Link]
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ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from: [Link]
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Howard Supply. (n.d.). CRO-L322AN 5TN A SWL HOOK W/L NS 1048840. Retrieved from: [Link]
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ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from: [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for an article. Retrieved from: [Link]
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PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from: [Link]
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Dakota Riggers. (n.d.). Crosby® L-322AN Swivel Hook. Retrieved from: [Link]
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PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]
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